molecular formula C17H14Cl2N4OS B029030 N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide CAS No. 185039-37-6

N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide

Cat. No. B029030
M. Wt: 393.3 g/mol
InChI Key: AGZYPNVWEUGADC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrido[2,3-d]pyrimidin derivatives has been achieved through a two-step sequence, beginning with the addition of magnesium enolates of tertiary acetamides to certain pyridine carbonitriles, followed by reaction with aryl isocyanates in the presence of sodium hydride to yield pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi et al., 2007). This methodology may provide insights into the synthesis of the specified compound.

Molecular Structure Analysis

The molecular structure of related pyrimidinyl sulfanyl acetamides has been analyzed, revealing a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). Such structural insights are critical for understanding the behavior and reactivity of the compound .

Chemical Reactions and Properties

The chemical reactivity of pyrido[2,3-d]pyrimidin compounds involves various transformations, such as those achieved by reacting 2-acetoacetamidopyridines with phosgene to produce novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the potential for diverse chemical modifications (Yale & Spitzmiller, 1977).

Physical Properties Analysis

Physical properties such as crystal structures provide essential information about the stability and conformation of these compounds. For instance, X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing significant details about their conformation and stability (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, play a crucial role in the utility and applications of these compounds. Studies have shown that pyrido[2,3-d]pyrimidin derivatives exhibit various chemical behaviors depending on the substituents and reaction conditions, highlighting the importance of detailed chemical property analysis for potential applications (Yale & Spitzmiller, 1977).

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine, a heterocyclic aromatic organic compound similar in structure to pyridine, is a crucial scaffold in medicinal chemistry due to its broad spectrum of biological activities. It has been intensively studied for its applications in drug discovery and development. The synthesis of pyrimidine derivatives, including methods involving hybrid catalysts, has shown significant versatility and importance for pharmaceutical industries. These compounds exhibit a wide range of biological activities, from anti-inflammatory and antitumor to antibacterial effects. The application of hybrid catalysts in synthesizing pyrimidine scaffolds demonstrates the compound's potential in developing lead molecules for pharmaceutical research (Parmar, Vala, & Patel, 2023).

Synthetic Methodologies

The synthetic methodologies for related compounds, such as clopidogrel, a thienopyridine-class drug, provide insights into the synthesis of complex molecules. These methodologies include a range of reactions crucial for constructing the pyrido[2,3-d]pyrimidin scaffold, which is part of the compound . The review by Saeed et al. (2017) discusses various synthetic approaches for (S)-clopidogrel, highlighting the importance of facile synthetic methods in producing medically relevant compounds. Such synthetic strategies could potentially apply to the synthesis and modification of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide for research and development purposes (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Biological and Pharmacological Applications

Studies on pyrimidine derivatives also shed light on their diverse biological and pharmacological applications. For instance, Rashid et al. (2021) provide an extensive review of pyrimidines' synthesis, anti-inflammatory effects, and structure–activity relationships (SARs), suggesting that modifications to the pyrimidine core can lead to potent anti-inflammatory agents with minimal toxicity. This indicates the potential of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide and similar compounds in therapeutic applications, contingent upon further research and development (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).

Future Directions

Given its role as an intermediate in the synthesis of tyrosine kinase inhibitors and antitumor agents, research into this compound may focus on developing more effective and selective cancer treatments .

properties

IUPAC Name

N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZYPNVWEUGADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442289
Record name N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide

CAS RN

185039-37-6
Record name N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.161 g (0.46 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3 -d]pyrimidin-7-ylideneamine from Example 19 and 1.0 mL of acetic anhydride was heated to solution at the boiling point. After 2 minutes of reflux, the solution was concentrated to one-half volume, whereupon crystals formed. The mixture was cooled, 2 mL of ether was added, and the product was filtered and washed with ether; mp 229°-231° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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